2-[4-(3-nitrophenyl)-1-oxophthalazin-2(1H)-yl]-N-(tetrahydrofuran-2-ylmethyl)acetamide
Overview
Description
2-[4-(3-nitrophenyl)-1-oxophthalazin-2(1H)-yl]-N-(tetrahydrofuran-2-ylmethyl)acetamide is a complex organic compound with a unique structure that includes a phthalazinone core, a nitrophenyl group, and a tetrahydrofuran moiety.
Preparation Methods
The synthesis of 2-[4-(3-nitrophenyl)-1-oxophthalazin-2(1H)-yl]-N-(tetrahydrofuran-2-ylmethyl)acetamide typically involves multi-step organic reactionsThe final step involves the attachment of the tetrahydrofuran moiety under specific reaction conditions.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The phthalazinone core can undergo electrophilic substitution reactions. Common reagents used in these reactions include hydrogen gas, catalysts like palladium, and oxidizing agents such as potassium permanganate.
Scientific Research Applications
2-[4-(3-nitrophenyl)-1-oxophthalazin-2(1H)-yl]-N-(tetrahydrofuran-2-ylmethyl)acetamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmaceutical intermediate.
Materials Science: Its unique structure makes it a candidate for the development of new materials with specific properties.
Biological Studies: It is used in research to understand its interactions with biological molecules and potential therapeutic effects.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the phthalazinone core can interact with various enzymes and receptors. These interactions can modulate biological pathways, leading to potential therapeutic effects .
Comparison with Similar Compounds
Similar compounds include other phthalazinone derivatives and nitrophenyl compounds. Compared to these, 2-[4-(3-nitrophenyl)-1-oxophthalazin-2(1H)-yl]-N-(tetrahydrofuran-2-ylmethyl)acetamide is unique due to the presence of the tetrahydrofuran moiety, which can enhance its solubility and bioavailability .
Properties
IUPAC Name |
2-[4-(3-nitrophenyl)-1-oxophthalazin-2-yl]-N-(oxolan-2-ylmethyl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4O5/c26-19(22-12-16-7-4-10-30-16)13-24-21(27)18-9-2-1-8-17(18)20(23-24)14-5-3-6-15(11-14)25(28)29/h1-3,5-6,8-9,11,16H,4,7,10,12-13H2,(H,22,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQOQJXYZMCEQFL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC(=O)CN2C(=O)C3=CC=CC=C3C(=N2)C4=CC(=CC=C4)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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